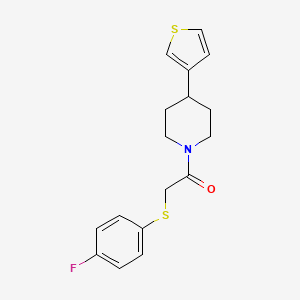

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS2/c18-15-1-3-16(4-2-15)22-12-17(20)19-8-5-13(6-9-19)14-7-10-21-11-14/h1-4,7,10-11,13H,5-6,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVPTEPPAKQCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Thioether Formation: The thiophenyl group is attached via a thioetherification reaction, where a thiol reacts with a halogenated aromatic compound.

Final Coupling: The fluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene- and Piperidine-Containing Analogues

Compound A : 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone (CAS: 1797846-24-2)

- Molecular Formula : C₁₉H₁₈FN₃O₂S₂ .

- Structural Differences : Incorporates a 1,3,4-oxadiazole ring instead of a simple thiophen-3-yl-piperidine.

- Increased molecular weight (403.5 g/mol vs. ~383.5 g/mol for the target) could affect solubility and pharmacokinetics .

Compound B : 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

- Molecular Formula : C₁₉H₁₆FN₇OS₂ .

- Structural Differences : Features dual triazole rings and a pyridinyl group.

- Biological Activity : Exhibits antimicrobial activity (75% yield, m.p. 195–197°C), suggesting that triazole-thioether hybrids are potent against pathogens. The target compound’s simpler structure may lack this specificity but could offer synthetic advantages .

Fluorophenylthio-Ethanone Derivatives

Compound C : 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone

- Activity : Displays antiplasmodial activity (pIC₅₀ = 8.2129), outperforming chloroquine (pIC₅₀ = 7.5528) .

- SAR Insights : Nitro groups on both indole and phenyl rings enhance electron-withdrawing effects, critical for target inhibition. The target compound’s 4-fluorophenyl group may provide moderate electron withdrawal but lacks the nitro group’s potency .

Compound D : 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

- Structural Features: Combines thiadiazole and thiazolidinone moieties.

- Crystallographic Data: Single-crystal X-ray study (R factor = 0.060) confirms planar geometry, which facilitates stacking interactions. The target compound’s non-planar piperidine ring may reduce such interactions but improve membrane permeability .

Piperidine-Based Analogues with Heterocyclic Modifications

Compound E : N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide

Biological Activity

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, with the CAS number 1797846-24-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is , with a molecular weight of 403.5 g/mol. Its structure includes a fluorophenyl group, a thiophenyl group, and a piperidine moiety, which are essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈FN₃O₂S₂ |

| Molecular Weight | 403.5 g/mol |

| CAS Number | 1797846-24-2 |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

A study focusing on thiazol-4-one/thiophene-bearing derivatives demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, highlighting the potential of sulfur-containing compounds in antimicrobial applications .

Anticancer Properties

Fluorinated compounds have been shown to possess antiproliferative activity against cancer cells. For instance, fluorinated benzothiazoles exhibit potent activity without a biphasic dose-response relationship, suggesting that similar mechanisms may be applicable to this compound . The compound's structure may facilitate interactions with specific cancer cell pathways, promoting cell death through mechanisms such as DNA adduct formation.

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, altering their activity and influencing downstream signaling pathways. This can lead to various biological effects, including inhibition of tumor growth or disruption of microbial cell functions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Evaluation : In vitro evaluations showed that derivatives with similar structures had significant antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis, with effective inhibition of biofilm formation .

- Antiproliferative Studies : Research on fluorinated benzothiazoles indicated that these compounds could induce expression changes in cytochrome P450 enzymes in sensitive cancer cells, leading to enhanced cytotoxic effects .

- Synthetic Applications : The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups, which could further enhance its biological activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone?

Answer:

The synthesis typically involves a multi-step approach:

Piperidine Functionalization: React 4-(thiophen-3-yl)piperidine with a suitable electrophile (e.g., chloroethanone) to introduce the ketone group at the 1-position of the piperidine ring.

Thioether Formation: Perform nucleophilic substitution between 4-fluorothiophenol and the α-haloethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to install the (4-fluorophenyl)thio moiety.

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the final product.

Key Validation: Monitor reaction progress via TLC and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Similar strategies are employed in the synthesis of thiophene-piperidine hybrids (e.g., antipsychotic agents in ) and thiophene derivatives ( ).

Basic: What analytical techniques are essential for characterizing the compound's purity and structure?

Answer:

Critical techniques include:

Spectroscopic Analysis:

- NMR Spectroscopy: H and C NMR to confirm substituent positions and stereochemistry (e.g., thiophen-3-yl vs. thiophen-2-yl).

- Mass Spectrometry (MS): HRMS or ESI-MS to verify molecular weight and fragmentation patterns.

Chromatography:

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%).

- GC-MS: For volatile intermediates.

Thermal Analysis:

- Differential Scanning Calorimetry (DSC): Determine melting points and detect polymorphs.

Reference Data: Compare with NIST-reported boiling points and spectral libraries ( ).

Advanced: How can X-ray crystallography resolve the molecular structure and confirm stereochemistry?

Answer:

Crystal Growth: Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation to obtain single crystals.

Data Collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–293 K.

Structure Solution: Employ SHELXD ( ) for phase determination and SHELXL for refinement.

Analysis: Calculate R-factors (<0.05 for high-quality data) and analyze hydrogen bonding/π-π stacking interactions.

Case Study: used similar methods to resolve a fluorophenyl-thiadiazole structure, reporting an R-factor of 0.060.

Advanced: How to design analogs to investigate structure-activity relationships (SAR) for biological targets?

Answer:

Core Modifications:

- Piperidine Ring: Introduce substituents (e.g., methyl, hydroxyl) to alter steric/electronic effects.

- Thiophene Moiety: Replace with other heterocycles (e.g., furan, pyridine) to assess ring electronic contributions.

Functional Group Variation:

- Replace the thioether with sulfone or sulfoxide groups to study oxidation state effects.

Biological Testing:

- Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate activity with structural features.

Precedent: synthesized pyrrolidinone analogs to study proteasomal deubiquitinase inhibition, highlighting the role of fluorophenyl groups in target engagement.

Advanced: How to address discrepancies in reported solubility or stability data?

Answer:

Controlled Replication: Reproduce experiments under standardized conditions (pH, temperature, solvent).

Stability Studies:

- Forced Degradation: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.

- Monitor degradation via HPLC and identify byproducts using LC-MS.

Solubility Profiling:

- Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).

- Compare with thermodynamic data (e.g., NIST boiling points in ).

Resolution Example: and highlight variability in hazard classifications; similar rigor applies to physicochemical data validation.

Advanced: What computational strategies can predict the compound's pharmacokinetic properties?

Answer:

ADME Modeling:

- Metabolic Stability: Use in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions.

- Permeability: Apply the Caco-2 cell model or PAMPA assay correlations.

Docking Studies:

- Simulate binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.

In Vivo Correlation:

- Validate predictions with rodent pharmacokinetic studies, measuring AUC and clearance rates.

Case Study: ’s pibrentasvir analog uses fluorophenyl-piperidine motifs optimized for metabolic stability.

Basic: How to assess the compound's stability under various storage conditions?

Answer:

Accelerated Stability Testing:

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

Analytical Monitoring:

- Track purity via HPLC and detect degradation peaks.

- Use NMR to identify structural changes (e.g., hydrolysis of the thioether bond).

Recommendations:

- Store in amber vials under inert gas (N₂) at -20°C for long-term stability.

Guidance: Safety data sheets () emphasize proper storage to mitigate decomposition risks.

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

Process Chemistry Adjustments:

- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for thioether formation.

- Optimize stoichiometry (e.g., 1.2 eq of 4-fluorothiophenol) to minimize side reactions.

Catalysis:

- Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.

Workflow Integration:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.